4-(2-Hydroxyethyl)cyclohexanol

Description

Significance and Context in Contemporary Chemical Science

4-(2-Hydroxyethyl)cyclohexanol is a bifunctional organic compound featuring both a primary and a secondary alcohol group, anchored to a cyclohexane (B81311) ring. Its chemical structure, consisting of a 1,4-disubstituted cycloaliphatic core, makes it a molecule of interest in various scientific domains. In the biomedical and pharmaceutical fields, it is recognized as a versatile chemical intermediate. It serves as a precursor in the synthesis of more complex molecules, including potential analgesics, anti-inflammatory agents, and antivirals.

The presence of two hydroxyl groups also imparts specific physical properties, such as water solubility and the capacity for hydrogen bonding, suggesting its utility as a specialty solvent or a component in personal care formulations. cymitquimica.com In materials science, this compound is classified as a diol monomer and a polyol, positioning it as a valuable building block for polymerization reactions. cymitquimica.comtcichemicals.com Its structure is suitable for creating polyesters, polyurethanes, and other polymers where its cycloaliphatic nature can introduce desirable properties such as thermal stability and rigidity to the polymer backbone. These diverse potential applications establish its significance as a target for academic and industrial research. cymitquimica.com

Historical Perspective of Cyclohexanol (B46403) Derivatives in Organic Chemistry

The study of cyclohexanol and its derivatives is a foundational element of organic chemistry. Cyclohexanol itself is a key industrial chemical, primarily produced through the hydrogenation of phenol (B47542) or the oxidation of cyclohexane. google.com Historically, these derivatives have been pivotal as precursors for the production of commercially important polymers. For instance, cyclohexanol is a major feedstock for the synthesis of adipic acid and caprolactam, the essential monomers for producing Nylon 6,6 and Nylon 6, respectively. google.com

The chemistry of substituted cyclohexanols has been extensively explored to access a wide range of molecular architectures. Research into their stereochemistry and reactions has led to the development of numerous synthetic methodologies. These methods allow for the controlled introduction of functional groups onto the cyclohexane ring, which in turn has enabled the synthesis of complex molecules, including pharmaceuticals and agrochemicals. avantorsciences.com The development of synthetic routes to access specific stereoisomers of substituted cyclohexanols remains an active area of research, driven by the fact that the biological activity of chiral molecules is often dependent on their specific configuration. researchgate.netorganic-chemistry.org The study of this compound builds upon this long history, exploring how the specific combination of a hydroxyl and a hydroxyethyl (B10761427) group at the 1 and 4 positions influences its chemical reactivity and potential applications.

Structural Features and Isomeric Considerations of this compound

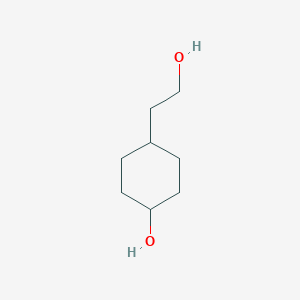

This compound is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol . avantorsciences.com Its structure is defined by a cyclohexane ring substituted at the C1 and C4 positions with a hydroxyl (-OH) group and a 2-hydroxyethyl (-CH₂CH₂OH) group, respectively. cymitquimica.com The compound is typically supplied as a colorless to pale yellow liquid and is soluble in water due to the presence of the two hydroxyl groups which can participate in hydrogen bonding. cymitquimica.com

Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value |

|---|---|

| CAS Number | 74058-21-2 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 175 °C (at 20 mmHg) |

| Specific Gravity (20/20) | 1.05 |

| Refractive Index | 1.4900-1.4940 |

Data sourced from avantorsciences.comtcichemicals.com

The 1,4-disubstituted nature of the cyclohexane ring in this compound gives rise to geometric isomerism. The two substituents—the hydroxyl group and the hydroxyethyl group—can be located on the same side of the ring (the cis-isomer) or on opposite sides (the trans-isomer).

cis-isomer : In the most stable chair conformation, one substituent will occupy an axial position while the other occupies an equatorial position.

trans-isomer : In the most stable chair conformation, both substituents will occupy equatorial positions, which generally leads to lower steric strain compared to the cis-isomer.

These two diastereomers possess distinct three-dimensional shapes and, consequently, different physical and chemical properties. The separation of these isomers and their selective synthesis are common objectives in the chemistry of substituted cyclohexanes, as the specific geometry can significantly influence reactivity and biological activity. researchgate.netnih.gov Commercially, this compound is typically available as a mixture of both cis and trans isomers. tcichemicals.com

trans-isomer : The two substituents are different (-OH vs. -CH₂CH₂OH). Therefore, there is no plane of symmetry in the molecule. This lack of symmetry makes the trans-isomer a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers: (1R,4R)-4-(2-hydroxyethyl)cyclohexanol and (1S,4S)-4-(2-hydroxyethyl)cyclohexanol.

cis-isomer : Similarly, the cis-isomer lacks a plane of symmetry and is also chiral. It exists as a pair of enantiomers: (1R,4S)-4-(2-hydroxyethyl)cyclohexanol and (1S,4R)-4-(2-hydroxyethyl)cyclohexanol.

Therefore, this compound can exist as a total of four distinct stereoisomers. The development of enantioselective synthesis and separation methods is crucial for accessing these individual forms, which is particularly important in pharmaceutical applications where a single enantiomer often provides the desired therapeutic effect. researchgate.net The synthesis of specific chiral cyclohexanol derivatives is an area of significant research interest. google.com

Stereoisomers of this compound

| Isomeric Pair | Configuration 1 | Configuration 2 |

|---|---|---|

| trans (Chiral) | (1R,4R) | (1S,4S) |

| cis (Chiral) | (1R,4S) | (1S,4R) |

Research Gaps and Future Directions in this compound Studies

Despite its availability and recognized potential, the academic literature on this compound reveals several areas where further research is needed. These gaps represent opportunities for future investigations to expand the fundamental understanding and application of this compound.

Evidential Gap : There is a significant lack of published data on the individual stereoisomers of this compound. Most available information pertains to the physical properties of the cis and trans mixture. avantorsciences.com Detailed characterization (e.g., spectroscopic data, physical properties, and crystallographic analysis) of the four separated stereoisomers is required to understand how stereochemistry influences the molecule's behavior.

Methodological Gap : Robust and efficient methods for the stereoselective synthesis of this compound are not well-documented in the literature. While general strategies for synthesizing substituted cyclohexanols exist, specific, high-yield protocols for producing the individual cis, trans, and enantiomerically pure isomers of this compound are needed. organic-chemistry.org Future work could focus on developing catalytic asymmetric syntheses or enzymatic resolution techniques, which have proven effective for similar chiral alcohols and amines. researchgate.netnih.gov

Application Gap : Although its potential as a pharmaceutical intermediate and a polymer monomer is noted, there is a scarcity of studies demonstrating these applications. tcichemicals.com Future research should aim to synthesize and test specific drug analogues derived from this scaffold to validate its utility in medicinal chemistry. In materials science, studies that incorporate this compound into polymers and characterize the resulting materials' properties (e.g., thermal, mechanical, optical) would be highly valuable. This could confirm its potential for creating novel biomaterials or high-performance plastics. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIBVWWQOOVXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548389 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74058-21-2 | |

| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Hydroxyethyl Cyclohexanol

Direct Synthesis Approaches

Direct synthesis approaches to 4-(2-hydroxyethyl)cyclohexanol focus on the transformation of readily available precursors in a minimal number of steps. These methods often employ catalytic hydrogenation or selective reduction techniques to achieve the desired diol structure.

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation is a widely utilized method for the synthesis of cyclohexanol (B46403) derivatives. drhazhan.com This process involves the addition of hydrogen across double bonds or to carbonyl groups in the presence of a metal catalyst. drhazhan.comiitm.ac.in Platinum group metals such as platinum, palladium, rhodium, and ruthenium are common catalysts for these transformations, often supported on materials like carbon to enhance their activity and stability. iitm.ac.in

One direct route to this compound involves the catalytic hydrogenation of 4-(2-hydroxyethyl)cyclohexan-1-one. nih.gov In this approach, the ketone group of the starting material is reduced to a secondary alcohol. This transformation can be achieved using various hydrogenation catalysts and conditions. For instance, the hydrogenation of phenol (B47542) to cyclohexanol often proceeds through a cyclohexanone (B45756) intermediate. mdpi.com The mechanism suggests that the initial step is the hydrogenation of the aromatic ring to form cyclohexanone, which is then subsequently reduced to cyclohexanol. mdpi.com

Research on the hydrogenation of various phenol derivatives to their corresponding cyclohexanols has shown that catalysts like Nickel supported on carbon nanotubes (Ni/CNT) can be highly effective. mdpi.com While not directly studying this compound, these studies provide a model for the reduction of substituted cyclohexanones to cyclohexanols. mdpi.com The reaction conditions, such as temperature and hydrogen pressure, can be optimized to maximize the yield of the desired cyclohexanol product. For example, in the transfer hydrogenation of phenol using 20% Ni/CNT, nearly complete conversion to cyclohexanol was achieved at 220°C after 60 minutes. mdpi.com

| Precursor | Catalyst | Product | Reference |

| Phenol | Ni/CNT | Cyclohexanol | mdpi.com |

| 4-(2-Hydroxyethyl)cyclohexan-1-one | Various Hydrogenation Catalysts | This compound | nih.gov |

The synthesis of this compound can also be accomplished through the hydrogenation of aromatic precursors. A relevant starting material is 4-(2-hydroxyethyl)phenol. The catalytic hydrogenation of this compound would involve the reduction of the aromatic ring to a cyclohexane (B81311) ring. This process is analogous to the well-established industrial hydrogenation of phenol to produce cyclohexanol. acs.orgacs.org

Studies on the hydrogenation of phenol and its derivatives have demonstrated the feasibility of this approach. For example, RuMoP has been reported as a highly selective catalyst for the ring hydrogenation of phenol to cyclohexanol at 125°C. acs.org The reaction pathway for the hydrogenation of phenol to cyclohexanol is believed to proceed through the formation of cyclohexanone as an intermediate, which is then further hydrogenated. acs.org Similarly, the hydrogenation of other substituted phenols, such as guaiacol, to the corresponding substituted cyclohexanols has been extensively studied, providing insights into the conditions required for such transformations. rsc.org

| Precursor | Catalyst | Product | Reference |

| Phenol | RuMoP | Cyclohexanol | acs.org |

| Guaiacol | Various Catalysts | Substituted Cyclohexanols | rsc.org |

| 4-(2-Hydroxyethyl)phenol | Hydrogenation Catalysts | This compound | rsc.org |

Reductive Pathways from Substituted Cyclohexanones

Reductive pathways starting from substituted cyclohexanones offer a versatile approach to synthesizing this compound. chemicalbook.com These methods focus on the selective reduction of the carbonyl group, often with control over the stereochemical outcome.

The selective reduction of the carbonyl group in a precursor like 4-(2-hydroxyethyl)cyclohexan-1-one is a key step in producing this compound. nih.gov This transformation requires a reducing agent that specifically targets the ketone without affecting the primary alcohol group present in the side chain. wikipedia.org

A variety of reducing agents can be employed for this purpose. organic-chemistry.orgkoreascience.kr Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones due to its mild nature and high selectivity. wikipedia.orgresearchgate.net It is generally effective for converting ketones to secondary alcohols while being unreactive towards many other functional groups. wikipedia.org Lithium aluminium hydride (LiAlH4) is a more powerful reducing agent that can also be used, but its lower selectivity might necessitate protection of the primary alcohol group. wikipedia.org The choice of reducing agent and reaction conditions allows for the targeted conversion of the cyclohexanone derivative to the desired diol. wikipedia.orgkoreascience.kr

| Precursor | Reducing Agent | Product | Reference |

| 4-(2-Hydroxyethyl)cyclohexan-1-one | Sodium Borohydride | This compound | nih.govresearchgate.net |

| Cyclohexanones | Diisopinocampheylhaloboranes | Cyclohexanols | koreascience.kr |

Achieving a specific stereoisomer (cis or trans) of this compound often requires the use of stereoselective reduction techniques. The reduction of a substituted cyclohexanone can lead to the formation of two diastereomeric alcohols, and controlling this selectivity is a significant aspect of the synthesis. nih.govorganic-chemistry.org

Stereoselectivity in the reduction of cyclohexanones can be influenced by several factors, including the choice of reducing agent, the solvent, and the presence of chiral catalysts or auxiliaries. organic-chemistry.orggoogle.com For example, the use of bulky reducing agents can favor attack from the less hindered face of the carbonyl group, leading to a higher proportion of one stereoisomer. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst, has been shown to be stereoselective in the reduction of substituted cyclohexanones. google.com For instance, the reduction of 4-tert-butylcyclohexanone (B146137) using a zeolite MPV mediator yielded the cis-isomer with greater than 95% stereoselectivity. google.com Additionally, enzymatic reductions, for example using Saccharomyces cerevisiae, can offer high enantiomeric purity in the reduction of substituted cyclohexanones. nih.gov

| Precursor | Method/Reagent | Key Feature | Reference |

| 4-tert-Butylcyclohexanone | Zeolite MPV mediator | >95% cis-isomer selectivity | google.com |

| Substituted Cyclohexanones | Saccharomyces cerevisiae | High enantiomeric purity | nih.gov |

| Cyclohexanones | Lithium dispersion and FeCl2·4H2O or CuCl2·2H2O | Highly stereoselective to the most stable alcohol | organic-chemistry.org |

Multi-step Synthetic Routes

Multi-step syntheses are fundamental in constructing the this compound molecule, often starting from readily available cyclohexane precursors or by forming the cyclohexane ring itself.

Functional Group Interconversions on Cyclohexane Scaffolds

One of the most direct conceptual approaches to synthesizing this compound involves the modification of pre-existing cyclohexane derivatives. A common strategy is the reduction of a carbonyl group on a cyclohexane ring that already possesses the hydroxyethyl (B10761427) or a precursor side chain. For instance, the catalytic hydrogenation of 4-(2-hydroxyethyl)cyclohexanone (B1611332) can yield this compound. smolecule.comgoogle.combldpharm.com This method is advantageous as it directly installs the desired alcohol functionality on the cyclohexane ring.

Another approach involves the transformation of other functional groups. For example, a carboxyl group on a cyclohexane ring can be reduced to a hydroxymethyl group, which can then be extended to the desired hydroxyethyl side chain through a series of reactions. chemicalbook.com The reduction of esters or carboxylic acids to alcohols is a well-established transformation in organic synthesis. msu.edu

The following table summarizes a hypothetical multi-step synthesis starting from a cyclohexane derivative:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Carboxycyclohexanone | Protection of ketone (e.g., ketal formation) | 4-Carboxycyclohexanone ketal |

| 2 | 4-Carboxycyclohexanone ketal | Reduction of carboxylic acid (e.g., with LiAlH4) | 4-(Hydroxymethyl)cyclohexanone ketal |

| 3 | 4-(Hydroxymethyl)cyclohexanone ketal | Oxidation to aldehyde (e.g., with PCC) | 4-Formylcyclohexanone ketal |

| 4 | 4-Formylcyclohexanone ketal | Wittig reaction (with Ph3P=CH2) | 4-Vinylcyclohexanone ketal |

| 5 | 4-Vinylcyclohexanone ketal | Hydroboration-oxidation (e.g., with BH3 followed by H2O2, NaOH) | 4-(2-Hydroxyethyl)cyclohexanone ketal |

| 6 | 4-(2-Hydroxyethyl)cyclohexanone ketal | Deprotection of ketone (e.g., with aqueous acid) | 4-(2-Hydroxyethyl)cyclohexanone |

| 7 | 4-(2-Hydroxyethyl)cyclohexanone | Reduction of ketone (e.g., with NaBH4) | This compound |

Ring-Forming Reactions Incorporating Hydroxyethyl Moieties

An alternative to modifying an existing cyclohexane ring is to construct the ring itself with the hydroxyethyl group or a precursor already in place. This can be achieved through various cyclization reactions. One such powerful method is the Diels-Alder reaction, which forms a six-membered ring in a single step. msu.edu A diene bearing a protected hydroxyethyl group could react with a suitable dienophile to form a cyclohexene (B86901) derivative, which can then be further functionalized to the target molecule.

Another strategy involves intramolecular reactions. For instance, an open-chain precursor with functional groups at appropriate positions can be induced to cyclize. An intramolecular aldol (B89426) condensation, for example, could be a key step in forming the cyclohexane ring. organic-chemistry.org The starting material would be a diketone with a strategically placed hydroxyethyl or protected hydroxyethyl group.

Baldwin's rules for ring closure are a critical consideration in designing such intramolecular reactions, ensuring that the desired cyclization is geometrically favorable. libretexts.org These rules provide guidelines for the feasibility of different types of ring closures based on the size of the ring being formed and the geometry of the reacting centers.

Stereoselective Synthesis and Diastereomeric Control

The synthesis of this compound presents stereochemical challenges, as the cyclohexane ring can exist as cis and trans diastereomers, and the presence of chiral centers can lead to enantiomers.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or auxiliaries. nih.gov For the synthesis of a specific enantiomer of this compound, one could employ an asymmetric hydrogenation of a prochiral cyclohexanone precursor using a chiral catalyst. organic-chemistry.org Enzymes, such as ketoreductases, are also powerful tools for the enantioselective reduction of ketones. nih.govuni-greifswald.de

Another approach is the use of chiral starting materials derived from the "chiral pool," which are naturally occurring enantiomerically pure compounds. Alternatively, asymmetric cyclization reactions, such as an enantioselective Diels-Alder reaction, can be employed to set the stereochemistry of the cyclohexane ring early in the synthesis.

Diastereomeric Ratio Optimization

In many synthetic routes, both cis and trans diastereomers of this compound will be formed. The ratio of these diastereomers can often be controlled by the choice of reagents and reaction conditions. For example, the reduction of a 4-substituted cyclohexanone can lead to different diastereomeric ratios of the corresponding cyclohexanol depending on the reducing agent used. google.com Bulky reducing agents tend to attack from the less hindered face, leading to a higher proportion of one diastereomer.

The following table illustrates how the choice of reducing agent can influence the diastereomeric outcome of the reduction of a substituted cyclohexanone:

| Substituted Cyclohexanone | Reducing Agent | Major Diastereomer | Minor Diastereomer |

| 4-tert-Butylcyclohexanone | NaBH4 in MeOH | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol |

| 4-tert-Butylcyclohexanone | L-Selectride® | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol |

While this table uses a model substrate, the principles can be applied to the reduction of 4-(2-hydroxyethyl)cyclohexanone to control the cis/trans selectivity. The optimization of the diastereomeric ratio is crucial for applications where a specific isomer is required. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. royalsocietypublishing.org These principles can be applied to the synthesis of this compound in several ways.

One key principle is the use of catalytic reactions, which reduce waste by using small amounts of a catalyst that can be recycled. royalsocietypublishing.org For instance, catalytic hydrogenation of phenol derivatives to cyclohexanols is a greener alternative to stoichiometric reductions. whiterose.ac.ukmdpi.comacs.org The use of heterogeneous catalysts further simplifies the process by allowing for easy separation and reuse of the catalyst.

Another green chemistry principle is the use of safer solvents and reaction conditions. royalsocietypublishing.org Whenever possible, reactions should be conducted in water or other environmentally benign solvents, and at ambient temperature and pressure. royalsocietypublishing.org The use of alternative energy sources like microwave irradiation can also lead to greener processes by reducing reaction times and energy consumption. ethernet.edu.etresearchgate.net

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. royalsocietypublishing.org Reactions like the Diels-Alder cycloaddition are highly atom-economical.

The following table highlights how green chemistry principles can be incorporated into the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of heterogeneous catalysts (e.g., Ru/C, Ni/CNT) for hydrogenation reactions. whiterose.ac.ukmdpi.com |

| Safer Solvents | Employing water or supercritical fluids as reaction media instead of volatile organic compounds. royalsocietypublishing.org |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy input. ethernet.edu.etresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as cycloaddition reactions. royalsocietypublishing.org |

| Renewable Feedstocks | Investigating the use of bio-based starting materials. royalsocietypublishing.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 4 2 Hydroxyethyl Cyclohexanol

Reactions Involving Hydroxyl Functionalities

The primary alcohol of the hydroxyethyl (B10761427) group (-CH₂CH₂OH) and the secondary alcohol on the cyclohexane (B81311) ring (-CHOH) are the main centers for derivatization. Generally, the primary hydroxyl group is more sterically accessible and thus often more reactive than the secondary hydroxyl group on the bulky cyclohexane ring.

Esterification: 4-(2-Hydroxyethyl)cyclohexanol can undergo esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction results in the formation of an ester and water. masterorganicchemistry.com Depending on the stoichiometry of the reactants, either a monoester or a diester can be formed. Selective esterification of the more reactive primary hydroxyl group is possible under controlled conditions.

Etherification: The hydroxyl groups can also be converted into ethers. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. Similar to esterification, selective etherification of the primary alcohol can be achieved.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactant | Conditions | Product |

|---|---|---|---|

| Monoesterification | Acetic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | 4-(2-Acetoxyethyl)cyclohexanol or 2-(4-Hydroxycyclohexyl)ethyl acetate |

| Diesterification | Excess Acetic Anhydride | Acid or Base Catalyst | 4-(2-Acetoxyethyl)cyclohexyl acetate |

| Monoetherification | Sodium Hydride, then Ethyl Iodide | Anhydrous Solvent (e.g., THF) | 4-(2-Ethoxyethyl)cyclohexanol or 1-Ethoxy-4-(2-hydroxyethyl)cyclohexane |

| Dietherification | Excess Sodium Hydride, then Ethyl Iodide | Anhydrous Solvent (e.g., THF) | 1-Ethoxy-4-(2-ethoxyethyl)cyclohexane |

The two hydroxyl groups of this compound exhibit different behaviors upon oxidation.

Secondary Alcohol Oxidation: The secondary alcohol on the cyclohexane ring can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or milder, more selective reagents like Dess-Martin periodinane. The product of this reaction is 4-(2-hydroxyethyl)cyclohexanone (B1611332). The oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) is a well-established industrial process. researchgate.netresearchgate.netnih.gov

Primary Alcohol Oxidation: The primary alcohol of the hydroxyethyl side chain can be oxidized first to an aldehyde and then further to a carboxylic acid, depending on the reagent used. Using a mild oxidizing agent like PCC in anhydrous conditions will typically stop the reaction at the aldehyde stage, yielding (4-hydroxycyclohexyl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid in aqueous solution, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in (4-hydroxycyclohexyl)acetic acid.

Selective oxidation of one alcohol in the presence of the other requires careful choice of reagents and reaction conditions.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Target Group | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | (4-Hydroxycyclohexyl)acetaldehyde |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | 4-(2-Hydroxyethyl)cyclohexanone |

| Potassium Permanganate (KMnO₄) | Primary Alcohol | (4-Hydroxycyclohexyl)acetic acid |

| Chromic Acid (H₂CrO₄) | Secondary Alcohol | 4-(2-Hydroxyethyl)cyclohexanone |

Hydroxyl groups are poor leaving groups for nucleophilic substitution reactions. Therefore, they must first be converted into better leaving groups, such as tosylates, mesylates, or halides.

Conversion to Sulfonate Esters: The hydroxyl groups can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine (B92270) to form sulfonate esters (tosylates). These tosylates are excellent leaving groups.

Conversion to Alkyl Halides: Reaction with hydrogen halides (HBr, HCl) or other halogenating agents (SOCl₂, PBr₃) can convert the alcohols into the corresponding alkyl halides.

Once converted, these derivatives can readily undergo S_N1 or S_N2 reactions with a variety of nucleophiles. chemguide.co.ukyoutube.com The reaction pathway (S_N1 vs. S_N2) depends on the substrate (primary vs. secondary), the nucleophile, and the reaction conditions. chemguide.co.ukyoutube.com For instance, the derivative of the primary alcohol will favor the S_N2 mechanism, while the derivative of the secondary alcohol on the ring might proceed through either S_N1 or S_N2 pathways. documentsdelivered.com

Table 3: Nucleophilic Substitution Pathways and Products

| Intermediate | Nucleophile (Nu⁻) | Reaction | Product Example (Nu = CN) |

|---|---|---|---|

| 2-(4-Hydroxycyclohexyl)ethyl tosylate | Cyanide (CN⁻) | S_N2 | 3-(4-Hydroxycyclohexyl)propanenitrile |

| 4-(Bromomethyl)cyclohexanol | Azide (N₃⁻) | S_N2 | 4-(Azidomethyl)cyclohexanol |

| 1-Bromo-4-(2-hydroxyethyl)cyclohexane | Hydroxide (OH⁻) | S_N1 / S_N2 | Returns to this compound |

Reactions of the Cyclohexane Ring

The saturated cyclohexane ring is generally unreactive under mild conditions. Its reactions typically require harsh conditions or initial functionalization to introduce reactivity.

The cyclohexane ring in this compound is a saturated alkane structure. As such, it does not undergo electrophilic or nucleophilic addition reactions. These reactions are characteristic of compounds containing pi bonds (double or triple bonds). libretexts.org To make the ring susceptible to addition reactions, a double bond would first need to be introduced, for example, through an acid-catalyzed dehydration (elimination) of the secondary alcohol to form 4-(2-hydroxyethyl)cyclohexene. This alkene could then undergo various electrophilic addition reactions (e.g., with HBr, Br₂, H₂O/H⁺).

Ring expansion and contraction are types of molecular rearrangements that can occur in cyclic systems, often proceeding through carbocation intermediates. etsu.eduyoutube.com For this compound, such a reaction could be initiated by treating the alcohol with a strong acid.

The reaction mechanism would involve:

Protonation of the secondary hydroxyl group by the acid.

Loss of a water molecule to form a secondary carbocation on the cyclohexane ring.

A 1,2-alkyl shift, where a carbon-carbon bond in the ring migrates. This can lead to a ring contraction, forming a more stable tertiary carbocation on a five-membered ring (a substituted cyclopentylmethyl cation). chemistrysteps.com

While ring expansion of a six-membered ring is less common as it does not typically lead to a more stable ring system, ring contractions can occur under specific conditions that favor the formation of a more stable rearranged carbocation. etsu.educhemistrysteps.com

Formation of Complex Molecular Architectures

The presence of two hydroxyl groups on the cyclohexane scaffold of this compound allows for its elaboration into a diverse range of complex molecules. These transformations are key to tailoring the properties of the resulting compounds for specific applications in materials science and medicinal chemistry.

Coordination Chemistry and Metal Complexation with Derivatives

While the direct coordination chemistry of this compound is not extensively documented in publicly available literature, the behavior of analogous diol-type ligands provides insight into its potential to form metal complexes. Diols can coordinate to metal ions through their hydroxyl groups, acting as neutral ligands or, upon deprotonation, as anionic ligands. rsc.org The formation of ternary complexes of various divalent metal ions with diols, facilitated by auxiliary anionic ligands, has been observed in the gas phase. nih.gov This suggests that this compound could form similar complexes with a range of metal ions.

The structural diversity of metal complexes with diol-type ligands is significant, with the ligands adopting various bridging coordination modes. rsc.org This can lead to the formation of polynuclear clusters and coordination polymers. For instance, the combination of diol-type ligands with paramagnetic transition metal ions has resulted in the isolation of numerous homometallic and heterometallic clusters. rsc.org It is plausible that derivatives of this compound, where the hydroxyl groups are suitably positioned, could act as ligands for the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage and catalysis. wikipedia.orgmdpi.com

The reactivity of the hydroxyl groups can be leveraged to introduce other coordinating functionalities. For example, derivatization of the hydroxyl groups into pyridinyl alcohol moieties would create multidentate ligands capable of forming stable complexes with various transition metals, which can be utilized in homogeneous catalysis. mdpi.com

Polymerization and Oligomerization Reactions

The diol functionality of this compound makes it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes.

Polyesters: this compound can be used as a diol monomer in condensation reactions with dicarboxylic acids or their derivatives to form polyesters. chemistrysteps.com The reaction typically proceeds via esterification, with the elimination of a small molecule such as water. The incorporation of the cycloaliphatic ring from this compound into the polyester (B1180765) backbone can impart specific properties to the resulting polymer, such as improved thermal stability and mechanical strength, when compared to purely aliphatic polyesters. The synthesis of polyesters can be catalyzed by various metal salts and organometallic compounds. semanticscholar.org

Polyurethanes: In polyurethane synthesis, this compound can act as a chain extender or as part of a polyol component that reacts with diisocyanates. google.com The hydroxyl groups react with the isocyanate groups to form urethane (B1682113) linkages. The rigid cyclohexane ring of the diol can contribute to the hard segment of the polyurethane, influencing its mechanical properties. Isocyanate-free routes to polyurethanes, which are considered more environmentally friendly, often involve the reaction of cyclic carbonates with amines to form poly(hydroxyurethane)s. researchgate.net Derivatives of this compound could potentially be used in such sustainable approaches.

The table below summarizes representative polymerization reactions involving diols analogous to this compound.

| Polymer Type | Monomers | Key Features of the Resulting Polymer |

| Polyester | Diol (e.g., 1,4-cyclohexanedimethanol), Dicarboxylic Acid (e.g., terephthalic acid) | Incorporation of cycloaliphatic rings can enhance thermal and mechanical properties. |

| Polyurethane | Diol (e.g., 1,4-butanediol), Diisocyanate (e.g., MDI, TDI) | The diol acts as a chain extender, contributing to the hard segment of the polymer. |

| Poly(hydroxyurethane) | Cyclic Carbonate, Diamine | Isocyanate-free synthesis route, often resulting in polymers with hydroxyl functionality. |

Heterocyclic Ring Formation

The hydroxyl groups of this compound and its derivatives can participate in cyclization reactions to form various heterocyclic rings. The specific heterocycle formed depends on the other functional groups present in the molecule and the reaction conditions.

One important class of heterocycles that can be synthesized from derivatives of this compound are oxazolidinones. If the primary hydroxyl group is converted to an amino group, the resulting amino alcohol can react with phosgene (B1210022) or its equivalents to form a cyclic carbamate (B1207046), i.e., an oxazolidinone. organic-chemistry.org These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a number of antibacterial agents. The synthesis of oxazolidinones can be achieved through various routes, including the cyclization of amino alcohol carbamates. organic-chemistry.org

Another potential heterocyclic system that could be derived from this compound is a crown ether. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org The synthesis of crown ethers often involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. nih.gov By appropriately functionalizing both hydroxyl groups of this compound to contain leaving groups and reacting them with a suitable polyethylene (B3416737) glycol derivative under high dilution conditions, it is theoretically possible to construct a crown ether incorporating the cyclohexane ring.

The table below outlines potential heterocyclic systems that could be synthesized from this compound or its derivatives.

| Heterocyclic System | Required Derivative of this compound | General Synthetic Approach |

| Oxazolidinone | 1-(Aminomethyl)cyclohexan-4-ol (from conversion of the primary alcohol to an amine) | Reaction with phosgene or a phosgene equivalent, or cyclization of a carbamate precursor. organic-chemistry.orgnih.gov |

| Crown Ether | Dihalide or ditosylate derivative | Williamson ether synthesis with a polyethylene glycol derivative. nih.gov |

Spectroscopic and Analytical Characterization of 4 2 Hydroxyethyl Cyclohexanol

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of 4-(2-hydroxyethyl)cyclohexanol from reaction mixtures or for assessing its purity.

Gas chromatography is a powerful technique for separating volatile compounds. mdpi.com this compound, being a relatively volatile diol, can be analyzed by GC. tcichemicals.comtcichemicals.com The compound is vaporized and passed through a column with a stationary phase, and its retention time, the time it takes to travel through the column, is a characteristic property. Purity can be assessed by the presence of a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. phcogj.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the definitive identification of this compound and any impurities present in a sample by comparing their mass spectra to known databases. researchgate.net Derivatization, such as trimethylsilylation, can be employed to increase the volatility of the diol for GC-MS analysis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. ijsdr.org It operates by injecting a sample into a liquid mobile phase that is forced through a column packed with a solid stationary phase under high pressure. ijsdr.org The separation is achieved based on the differential partitioning of the analyte molecules between the two phases. ijsdr.org

In the context of this compound, HPLC is primarily utilized to assess the purity of a sample, separating the main compound from any synthesis precursors, byproducts, or degradation products. ijsdr.org The technique can effectively quantify the purity level, with some commercial suppliers guaranteeing a minimum purity of 98.0% as determined by chromatographic methods. labproinc.com The performance of an HPLC separation is influenced by several critical parameters, including the column's internal diameter, the particle size of the stationary phase, and the composition of the mobile phase. ijsdr.org Smaller particle sizes generally yield higher resolution separations. ijsdr.org

While specific, validated HPLC methods for this compound are proprietary to individual research and commercial labs, a typical analytical setup would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV detector.

Table 1: Typical Parameters for HPLC Analysis of a Small Organic Molecule

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18 (Octadecylsilane) bonded to silica (B1680970) particles | Provides a non-polar surface for reversed-phase chromatography, retaining moderately polar compounds. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water | Elutes the compound from the column; composition is optimized to achieve good resolution and run time. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase, affecting analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects solvent viscosity and analyte retention, can be optimized to improve peak shape and resolution. |

| Detector | Refractive Index Detector (RID) or UV-Vis Detector | Quantifies the analyte as it elutes from the column. RID is universal; UV requires a chromophore. |

Chiral Chromatography for Isomer Separation

The structure of this compound contains multiple stereocenters, leading to the existence of different stereoisomers, namely cis and trans diastereomers. Each of these diastereomers is chiral and exists as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC essential for separating these enantiomers.

The fundamental principle of chiral separation lies in the use of a Chiral Stationary Phase (CSP). bgb-analytik.com A CSP creates a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. bgb-analytik.com One enantiomer will typically form a slightly more stable complex than the other, causing it to be retained longer on the column and thus enabling their separation. bgb-analytik.com A separation factor (α) greater than 1.1 is generally considered effective for resolving a pair of enantiomers. bgb-analytik.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their versatility in separating a broad range of chiral compounds. researchgate.netmdpi.com The choice of mobile phase is also critical and is tailored to the analyte's properties. researchgate.net To achieve separation, analytical methods must be carefully developed by screening various CSPs and mobile phase compositions. bgb-analytik.com For instance, the successful chiral separation of the pharmaceutical compound citalopram (B1669093) was achieved using a Chiralcel OD-H column with a mobile phase of n-hexane, propane-2-ol, and triethylamine. researchgate.net A similar methodical approach would be employed to develop a separation method for the enantiomers of cis- and trans-4-(2-hydroxyethyl)cyclohexanol. The temperature is another crucial parameter, as lower temperatures can sometimes be necessary to prevent the on-column interconversion of isomers. molnar-institute.com

Table 2: Example of Optimized Chiral HPLC Conditions for Citalopram Separation researchgate.net

| Parameter | Condition |

| Chiral Column | Chiralcel OD-H |

| Mobile Phase | n-hexane/propane-2-ol/triethylamine (96/4/0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 250 nm |

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the exact positions of each atom are determined.

While specific crystallographic data for this compound is not publicly documented, the technique is routinely applied to related cyclohexanol (B46403) and cyclohexanone (B45756) derivatives to confirm their structures. grafiati.combohrium.com For example, an XRD study was used to determine the crystal structure of 2-[Phenyl-(2-hydroxyethylthio)methyl]-cyclohexanone, a related derivative. bohrium.com Such an analysis for this compound would confirm the cis or trans configuration of the substituents on the cyclohexane (B81311) ring and reveal the specific chair or boat conformation adopted in the solid state. nitech.ac.jp

Table 3: Typical Data Reported from an X-ray Crystallographic Analysis

| Data Point | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Advanced Hyphenated Techniques for Structural Elucidation

Hyphenated techniques, which couple a separation method directly to a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive structural elucidation of organic compounds. numberanalytics.comnih.gov These integrated systems offer enhanced sensitivity and provide comprehensive data by combining the separation power of chromatography with the identification capabilities of spectroscopy. numberanalytics.com

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique. In GC-MS, the gas chromatograph first separates the components of a sample, such as the cis and trans isomers of the target compound. scribd.com Each separated component then flows directly into the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. scribd.com The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a "molecular fingerprint," which can be compared against spectral libraries for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, especially for less volatile compounds or for analyses where derivatization is not desired. nih.gov LC-MS couples an HPLC system to a mass spectrometer. It is widely used to obtain detailed information on molecular structure through the analysis of fragmentation patterns, often using tandem mass spectrometry (MS/MS). numberanalytics.com More advanced combinations, such as LC-NMR-MS, can provide an extraordinary level of structural detail in a single analysis, though LC-MS is more common due to its superior sensitivity. numberanalytics.comnih.gov

Table 4: Overview of Advanced Hyphenated Techniques

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation of volatile isomers; confirmation of molecular weight and structure via fragmentation. scribd.com |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation of non-volatile samples; confirmation of molecular weight and fragmentation. numberanalytics.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Provides detailed structural connectivity data for separated components without isolation. nih.gov |

Computational and Theoretical Investigations of 4 2 Hydroxyethyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. rsdjournal.org These methods provide a detailed picture of the electronic distribution and energy landscape of 4-(2-hydroxyethyl)cyclohexanol.

Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) studies are instrumental in elucidating the electronic structure of this compound. By solving approximations of the Schrödinger equation, DFT calculations can determine various electronic properties. For a molecule like this compound, which features two hydroxyl groups, the distribution of electron density is of particular interest. cymitquimica.com

Calculations can reveal the locations of highest and lowest electron density, which are crucial for predicting reactivity. The oxygen atoms of the hydroxyl groups are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are electron-deficient and thus susceptible to nucleophilic attack. wu.ac.th

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Substituted Phenol (B47542) using DFT This table presents data for a similar functionalized cyclic compound, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, to illustrate the types of parameters obtained from DFT calculations.

| Parameter | Value |

| HOMO Energy | -0.243767 a.u. |

| LUMO Energy | Value not specified in source |

| Mulliken Atomic Charges | Oxygen atoms show significant electronegativity, while hydrogen and nitrogen atoms are net positive. wu.ac.th |

Source: Adapted from research on 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. wu.ac.th

These calculations provide a foundational understanding of the molecule's electronic character, which influences its interactions and chemical behavior. wu.ac.th

Conformer Analysis and Energy Minimization

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the hydroxyethyl (B10761427) side chain mean that this compound can exist in multiple conformations. future4200.com Conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is achieved by calculating the potential energy of various conformers, with the lowest energy conformer being the most stable and thus the most populated at equilibrium.

The cyclohexane ring itself can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted cyclohexanes, the chair conformation is typically the most stable. The substituents—the hydroxyl group and the 2-hydroxyethyl group—can be in either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance.

This compound exists as a mixture of cis and trans isomers. tcichemicals.comtcichemicals.com For the trans isomer, the two substituents are on opposite sides of the ring, allowing for a diequatorial arrangement in the most stable chair conformation. For the cis isomer, the substituents are on the same side, forcing one to be axial and the other equatorial in the chair form.

Energy minimization calculations, often performed using DFT or other quantum mechanical methods, can quantify the energy differences between these conformers. researchgate.net For example, in related cyclohexanol (B46403) systems, the energy difference between conformers with axial versus equatorial hydroxyl groups has been extensively studied, showing a clear preference for the equatorial position. researchgate.net

Table 2: Relative Energies of Cyclohexanol Conformers This table provides illustrative data for cyclohexanol, the parent compound, to demonstrate the energy differences between conformers.

| Conformer | Relative Gibbs Free Energy (ΔG°) | Solvent |

| Equatorial OH vs. Axial OH | 0.1 kcal/mol | CCl4 |

| Equatorial OH vs. Axial OH | 2.7 kcal/mol | Aqueous Solution |

Source: Adapted from studies on cyclohexanol and related compounds. researchgate.net

These computational analyses are crucial for understanding the structural preferences of this compound, which in turn dictate its physical and chemical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the influence of the solvent environment. osti.gov

Conformational Dynamics in Solution

In solution, the conformation of this compound is not static but undergoes constant change. MD simulations can track these conformational dynamics, such as the ring-flipping of the cyclohexane moiety and the rotation around the single bonds of the side chain. future4200.com

These simulations can reveal the timescales of these motions and the relative populations of different conformers in a specific solvent. The presence of a solvent can influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions. For example, solvents capable of hydrogen bonding can interact with the hydroxyl groups of this compound, potentially altering the energy landscape of its conformers compared to the gas phase.

Intermolecular Interactions and Solvent Effects

The two hydroxyl groups in this compound enable it to act as both a hydrogen bond donor and acceptor. MD simulations are particularly useful for studying these intermolecular interactions, both between molecules of this compound itself and with solvent molecules. jlu.edu.cn

In a polar, protic solvent like water or ethanol, strong hydrogen bonds will form between the solute and solvent molecules. jlu.edu.cn MD simulations can characterize these interactions by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

The choice of solvent can significantly impact the behavior and properties of the solute. acs.org By running simulations in different solvents (e.g., polar vs. nonpolar), one can computationally investigate solvent effects on the molecule's conformation, aggregation, and dynamics. These simulations can help explain experimentally observed differences in solubility and reactivity in various media.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.com For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical studies can map out the entire reaction pathway.

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, computational studies can predict the most likely reaction mechanism. rsc.org

For instance, the synthesis of this compound often involves the reduction of a precursor like 4-(2-hydroxyethyl)cyclohexanone (B1611332) nih.gov or the hydrogenation of p-(2-hydroxyethyl)phenol. Theoretical studies can model these reactions, providing detailed information about the bond-breaking and bond-forming processes that occur. These studies can also investigate the role of catalysts in lowering the activation energy and guiding the reaction towards the desired product. rsc.org The development of large-scale reaction datasets is enhancing the ability of machine learning models to predict reaction outcomes based on mechanistic information. nih.gov

Structure-Reactivity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comfrontiersin.org These models are built on a set of molecular descriptors, which are numerical representations of the chemical structure.

For a molecule like this compound, QSAR/QSPR studies could be employed to predict a range of properties. The bifunctional nature of this compound, with its hydroxyl groups and flexible cyclohexane ring, provides a rich set of structural features that can be encoded into molecular descriptors. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., branching, cyclicity).

Geometrical: Relating to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Pertaining to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Such as logP (lipophilicity) or polar surface area.

While specific QSAR/QSPR models for this compound are not documented, studies on related compounds demonstrate the utility of this approach. For example, QSAR models have been developed for various substituted cyclohexanols to predict their biological activities. ljmu.ac.uk In a broader context, QSPR studies on a wide range of organic compounds have successfully modeled properties like boiling point, solubility, and toxicity. acs.org

A hypothetical QSPR model for predicting a property of a series of substituted (2-hydroxyethyl)cyclohexanols could be developed. This would involve:

Synthesizing or computationally generating a set of derivatives with varying substituents.

Calculating a range of molecular descriptors for each derivative.

Measuring the property of interest experimentally.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.

Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Type | Example Descriptor | Property it Encodes |

| Topological | Wiener Index | Molecular branching and size |

| Geometrical | Molecular Surface Area | Interaction potential with other molecules |

| Electronic | Dipole Moment | Molecular polarity |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for intermolecular interactions |

The development of such models would facilitate the virtual screening of new derivatives of this compound with desired properties, thereby guiding synthetic efforts and accelerating the discovery process in materials science or medicinal chemistry.

Advanced Applications and Research Frontiers

Role in Polymer Science and Engineering

As a diol monomer, 4-(2-Hydroxyethyl)cyclohexanol is utilized in the creation of polymers with tailored properties. cymitquimica.comtcichemicals.com Its applications range from specialty polyesters and polyurethanes to advanced biocompatible materials like hydrogels. cymitquimica.comtcichemicals.com

The two hydroxyl groups of this compound allow it to act as a monomer in step-growth polymerization. In the synthesis of polyesters, it can be reacted with dicarboxylic acids or their derivatives. google.com For polyurethanes, it reacts with diisocyanates, where the hydroxyl groups form urethane (B1682113) linkages. researchgate.netgoogle.com The incorporation of the bulky, alicyclic cyclohexane (B81311) ring into the polymer backbone can impart desirable characteristics such as improved thermal stability, rigidity, and modified solubility.

| Polymer Type | Co-monomer Type | Key Feature from this compound |

| Polyesters | Dicarboxylic Acids / Anhydrides | Introduces alicyclic structure, potentially enhancing thermal and mechanical properties. google.com |

| Polyurethanes | Diisocyanates | Acts as a chain extender or part of a polyol component, contributing to the hard segment of the polyurethane. google.com |

The compound is classified as a reagent for biomaterials research. cymitquimica.comtcichemicals.com Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a key area of application. Due to the presence of hydroxyl groups, this compound can be incorporated into polymer networks, enhancing their hydrophilicity and biocompatibility. tandfonline.com The synthesis of such hydrogels can be achieved through various polymerization techniques, including suspension polymerization. tandfonline.com These biocompatible materials are investigated for a variety of uses in tissue engineering and controlled drug release systems. nih.govlp.edu.ua

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and potentially the agrochemical industries. Its structure provides a scaffold that can be chemically modified to produce a wide range of bioactive compounds.

The compound is a documented intermediate in the synthesis of several active pharmaceutical ingredients. Research has shown its utility as a precursor in the production of analgesics, anti-inflammatories, and antivirals.

A significant application is in the synthesis of the antipsychotic drug Cariprazine. nih.govnih.gov Specifically, a derivative, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, is a key intermediate in the synthetic route to this D3/D2 receptor partial agonist. nih.govsmolecule.com Furthermore, related derivatives are used to prepare C-2 hydroxyethyl (B10761427) imidazopyrrolo pyridines, which function as Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. chemicalbook.comguidechem.comgoogle.com

| Target API / Class | Specific Intermediate Derivative | Therapeutic Area |

| Cariprazine | tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | Antipsychotic (Schizophrenia, Bipolar Disorder) nih.govnih.gov |

| JAK1 Inhibitors | trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane | Autoimmune Diseases, Cancer chemicalbook.comguidechem.comgoogleapis.com |

| General | This compound | Analgesics, Anti-inflammatories, Antivirals |

While less documented than its pharmaceutical applications, the role of this compound as a versatile chemical building block suggests its potential as an intermediate in the synthesis of agrochemicals. Functionalized cyclohexyl moieties are present in various pesticides and herbicides. The chemical handles on this compound allow for the introduction of different functional groups, making it a plausible starting point for the development of new active ingredients in crop protection.

Application in Surfactant and Emulsifier Development

The molecular structure of this compound gives it an amphiphilic character. cymitquimica.com The cyclohexane ring provides a nonpolar, hydrophobic region, while the two hydroxyl groups constitute a polar, hydrophilic region. This dual nature suggests it could have applications in the development of specialty surfactants and emulsifiers. cymitquimica.com This amphiphilicity can lead to surface activity, which is the ability to lower the surface tension between two liquids or between a liquid and a solid. cymitquimica.com Research into gemini (B1671429) (twin-headed) amphiphiles has utilized cyclohexanol (B46403) as a starting material to create molecules with low critical micelle concentrations, indicating efficient surfactant properties. researchgate.net While direct, large-scale commercial use of this compound itself as a surfactant is not widely reported, its structure serves as a model and a building block for more complex, high-performance amphiphilic molecules. researchgate.net

Bio-based Chemical Feedstocks and Sustainable Chemistry

The global shift towards a circular economy has intensified the search for renewable chemical feedstocks to replace petroleum-based resources. Lignocellulosic biomass, a non-edible and abundant resource, is a prime candidate for producing a wide array of valuable chemicals. nih.govuu.nl Lignin (B12514952), a key component of this biomass, is the most abundant natural source of aromatic compounds on Earth and holds immense potential for the synthesis of bio-based products. nih.govresearchgate.netacs.org

Research has focused on the depolymerization and upgrading of lignin to produce platform chemicals. One promising pathway involves the hydrodeoxygenation (HDO) of phenolic compounds present in bio-oils, which are derived from lignin pyrolysis. This process can yield cyclohexanol and its derivatives, establishing a clear route from biomass to valuable cyclic alcohols. mdpi.com

A direct precursor to this compound found in lignin derivatives is homovanillyl alcohol, also known as 4-(2-hydroxyethyl)-2-methoxyphenol. rsc.org The valorization of such lignin-derived molecules is a key focus of sustainable chemistry. The conversion process would typically involve two main steps: the hydrogenation of the aromatic ring to a cyclohexane ring and the removal of the methoxy (B1213986) group (demethoxylation or demethylation followed by deoxygenation). rsc.orgcdnsciencepub.com While challenging, these catalytic transformations are the subject of intensive research, aiming to create efficient and selective processes for producing bio-based diols like this compound.

The development of this compound as a bio-based platform chemical aligns with the principles of green chemistry by utilizing renewable feedstocks and potentially reducing carbon emissions compared to traditional petrochemical routes. google.com

Table 1: Potential Bio-based Production Pathway for this compound

| Step | Precursor | Transformation | Product | Relevance to Sustainable Chemistry |

|---|---|---|---|---|

| 1 | Lignin | Depolymerization (e.g., Pyrolysis, Organosolv) | Bio-oil (containing phenolic compounds) | Utilization of abundant, non-food biomass. nih.gov |

Development of Novel Functional Materials

The distinct molecular architecture of this compound, possessing both a primary and a secondary hydroxyl group attached to a cyclohexane ring, makes it an excellent monomer for the synthesis of novel functional materials. cymitquimica.com These materials are designed to have specific properties and perform particular functions, driven by their chemical structure.

As a diol, this compound is a prime candidate for producing a variety of polymers, most notably polyesters and polyurethanes. cymitquimica.comgoogle.com In polymerization reactions, it can act as a chain extender or be a fundamental part of the polymer backbone. The cycloaliphatic nature of the cyclohexane ring can impart several desirable properties to the resulting polymers, including:

Enhanced Thermal Stability: The rigid ring structure can increase the glass transition temperature (Tg) of polymers compared to their linear aliphatic counterparts.

Improved Mechanical Strength: The incorporation of the cyclohexane ring can lead to polymers with increased hardness and rigidity.

Chemical Resistance: The saturated cyclic structure contributes to better resistance against certain chemicals and environmental degradation.

Research into functional polymers often utilizes monomers with hydroxyl groups, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create materials for biomedical and other advanced applications. tandfonline.comgoogle.com Similarly, the two hydroxyl groups of this compound offer sites for further chemical modification, allowing for the creation of graft polymers or the attachment of specific functional moieties to tailor the final properties of the material.

Patents in the field of polymer chemistry describe the use of similar cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), to produce high-performance thermoplastic polyurethanes with excellent clarity and durability. google.com This highlights the industrial relevance and potential of incorporating structures like this compound into polymer chains to create advanced materials. Its classification as a building block for biomaterials also suggests its potential use in biomedical applications where biocompatibility and specific physical properties are required. cymitquimica.com

Table 2: Potential Functional Materials Derived from this compound

| Polymer Class | Monomer Role | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyesters | Diol comonomer | High Tg, improved toughness, chemical resistance | Specialty coatings, engineering plastics, biodegradable polymers. google.comacs.org |

| Polyurethanes | Diol (chain extender or polyol precursor) | Enhanced rigidity, optical clarity, abrasion resistance | High-performance elastomers, foams, adhesives, and coatings. google.com |

| Polyacrylates | Functional comonomer (after modification) | Tunable hydrophilicity, sites for cross-linking | Hydrogels, biomedical devices, smart materials. google.com |

Biological Activity and Molecular Interactions of 4 2 Hydroxyethyl Cyclohexanol and Its Derivatives

Antimicrobial Properties of Derivatives

The rise of antimicrobial resistance has spurred research into new classes of chemical compounds with potential therapeutic applications. researchgate.net Functionally substituted cyclohexane (B81311) derivatives have been identified as a promising area of exploration for novel antimicrobial agents. researchgate.netcabidigitallibrary.org

Derivatives of cyclohexane have demonstrated notable antibacterial properties. Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netcabidigitallibrary.org The mode of action and efficacy often depend on the specific functional groups attached to the cyclohexane core. For instance, studies on various cyclohexane derivatives have shown that the presence of halogen groups (chloro, bromo, or fluoro) at the para position of an associated benzene (B151609) ring can enhance antimicrobial activity. cabidigitallibrary.org

The antibacterial potential of these compounds is typically evaluated using methods like disc diffusion and agar (B569324) well diffusion to determine the minimum inhibitory concentration (MIC) against various pathogens. cabidigitallibrary.orgresearchgate.netderpharmachemica.com Some studies have found certain cyclohexane derivatives to exhibit greater activity against Gram-negative bacteria, such as Acinetobacter baumannii, compared to Gram-positive strains. grafiati.com In one specific example, 2-cyclohexyloxy-ethanol, a cyclohexanol (B46403) ether derivative, was shown to effectively reduce the colony-forming units of Escherichia coli. google.com The broad-spectrum potential makes these derivatives valuable candidates for further investigation in the development of new antibacterial agents. researchgate.net

Table 1: Examples of Antibacterial Activity in Cyclohexane Derivatives

| Derivative Class | Target Bacteria | Observation | Source(s) |

| Novel Cyclohexane Derivative | Acinetobacter baumannii (Gram-negative) | Showed high sensitivity; more effective against Gram-negative than Gram-positive bacteria. | grafiati.com |

| Naphthyl Cyclohexanone (B45756) Derivatives | Gram-positive & Gram-negative bacteria | Compounds were evaluated for Minimum Inhibitory Concentration (MIC). | derpharmachemica.com |

| Cyclohexanol Ether Derivatives | Escherichia coli | Demonstrated a significant reduction in bacterial colony-forming units. | google.com |

| Adamantyl Cyclohexane Diamine Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited strong to moderate bactericidal properties. | cabidigitallibrary.org |

In addition to antibacterial properties, certain derivatives have shown significant antifungal activity against important phytopathogenic fungi. nih.gov A study on a series of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers, which are derivatives of a cyclohexene (B86901) structure, documented their efficacy. nih.gov The activity was found to be dependent on the specific isomeric form (E or Z) and the nature of the alkyl ether group. nih.gov

For example, the E isomers of certain derivatives were particularly effective against Rhizoctonia bataticola and Sclerotium rolfsii. nih.gov Conversely, a Z isomer of a pentyl ether derivative showed the highest activity against Macrophomina phaseolina and Sclerotinia sclerotiorum. nih.gov In a greenhouse setting, a 5% aqueous emulsion of this Z-isomer derivative was able to suppress disease development in pea plants caused by S. sclerotiorum by 90-95%. nih.gov Other research has noted the antifungal potential of thiochromanone derivatives against Botrytis cinerea. researchgate.net

Table 2: In Vitro Antifungal Activity of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl Ether Derivatives

| Compound | Target Fungus | ED₅₀ (µg/mL) | Source(s) |

| N-O-propyl ether (E isomer) | Rhizoctonia bataticola | 32.36 | nih.gov |

| N-O-(1''-methyl) ethyl ether (E isomer) | Sclerotium rolfsii | 35.50 | nih.gov |

| N-O-pentyl ether (Z isomer) | Macrophomina phaseolina | 31.08 | nih.gov |

| N-O-pentyl ether (Z isomer) | Sclerotinia sclerotiorum | 21.39 | nih.gov |

Evaluation in Biomedical Contexts

The structural features of 4-(2-hydroxyethyl)cyclohexanol, particularly its hydroxyl groups, make it and its derivatives suitable for applications in biomedical materials. cymitquimica.com

The "2-hydroxyethyl" moiety is a key component in the well-known polymer poly(2-hydroxyethyl methacrylate) (p(HEMA)). dergipark.org.tr Hydrogels based on p(HEMA) are extensively studied for biomedical applications, including as vehicles for drug delivery. dergipark.org.tr These materials are advantageous due to their high water content, structural integrity in aqueous solutions, and biocompatibility. dergipark.org.tr

Similarly, derivatives of cyclohexanone have been used to synthesize novel crosslinkers for creating hydrogels from monomers like 2-hydroxyethyl acrylate (B77674) (HEA). researchgate.net The resulting polymeric networks can be loaded with drug molecules, and their release can be studied under various conditions, such as changes in pH. researchgate.net The rate of drug release from these hydrogels is influenced by factors like the crosslinking density and the specific monomer used. researchgate.net Furthermore, hydroxyethyl (B10761427) cellulose (B213188) (HEC), another related material, can be used as a matrix to incorporate antimicrobial agents, allowing for their controlled release. mdpi.com

Biomaterial compatibility is essential for any material intended for medical applications. Materials derived from or related to this compound often exhibit favorable compatibility profiles. For instance, polymers like p(HEMA) are known for their high biocompatibility, which is a primary reason for their widespread use in drug delivery and as soft contact lenses. dergipark.org.tr